2-Chloro-4-propoxybenzaldehyde
Description
Significance of Aryl Aldehydes in Advanced Organic Synthesis
Aryl aldehydes, or aromatic aldehydes, are organic compounds where an aldehyde functional group is directly attached to an aromatic ring. wisdomlib.org These compounds serve as crucial building blocks in advanced organic synthesis due to their versatile reactivity. wisdomlib.orgrsc.org They are instrumental in the formation of a wide array of organic molecules, including chalcones, Schiff bases, and 1,2,4,5-tetrasubstituted imidazoles. wisdomlib.org The aldehyde group's electrophilic carbon atom readily undergoes nucleophilic attack, while the aromatic ring can participate in various substitution reactions. This dual reactivity allows for the construction of complex molecular architectures. msu.edu The commercial availability of a vast number of aryl aldehydes further enhances their utility as starting materials for synthesizing valuable intermediates in medicinal chemistry and organic synthesis. rsc.org
Influence of Halogen and Alkoxy Substituents on Aromatic Compound Reactivity and Electronic Structure
The reactivity and electronic properties of an aromatic ring are profoundly influenced by the nature of its substituents. lumenlearning.com Halogen and alkoxy groups, when attached to a benzene (B151609) ring, exert competing electronic effects: the inductive effect and the resonance effect. libretexts.org
Alkoxy Groups (-OR): Alkoxy groups also exert a dual influence. The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect. lumenlearning.com However, the lone pairs on the oxygen atom are readily delocalized into the aromatic ring via a strong electron-donating resonance effect. libretexts.org For alkoxy groups, the resonance effect is significantly stronger than the inductive effect, resulting in a net activation of the aromatic ring, making it more susceptible to electrophilic attack. lumenlearning.comlibretexts.org
Contextualization of 2-Chloro-4-propoxybenzaldehyde within Contemporary Chemical Research
This compound is a versatile intermediate in organic synthesis. Its structure, featuring a reactive aldehyde group and a strategically substituted aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules. For instance, it is a known starting material for creating thiosemicarbazone derivatives, which are then used to synthesize rhenium(I) complexes. researchgate.net The presence of the chloro, propoxy, and aldehyde functionalities allows for a variety of chemical transformations, including nucleophilic additions at the carbonyl group, electrophilic and nucleophilic aromatic substitutions. orgosolver.comwikipedia.org This reactivity profile makes this compound a relevant building block in the development of new materials and potentially bioactive compounds.
Physicochemical Properties of this compound and Related Compounds
The following table provides a summary of the key physicochemical properties of this compound and its related isomers and precursors.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |
| This compound | C₁₀H₁₁ClO₂ | 198.64 | - | 99070-71-0 |
| 3-Chloro-4-propoxybenzaldehyde | C₁₀H₁₁ClO₂ | 198.65 | Liquid | 99070-71-0 sigmaaldrich.com |
| 2-Chloro-4-hydroxybenzaldehyde (B147074) | C₇H₅ClO₂ | 156.57 | Solid | 56962-11-9 sigmaaldrich.commatrixscientific.com |
| 4-Propoxybenzaldehyde (B1265824) | C₁₀H₁₂O₂ | 164.20 | Liquid | 5736-85-6 sigmaaldrich.comontosight.ai |
| 2-Chloro-4-methoxybenzaldehyde | C₈H₇ClO₂ | 170.59 | Solid | - sigmaaldrich.com |
Data for this compound is inferred from its isomer and related compounds due to a lack of specific experimental data in the search results.
Structure
3D Structure
Properties
CAS No. |
1263283-82-4 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-chloro-4-propoxybenzaldehyde |
InChI |
InChI=1S/C10H11ClO2/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
VNJRRSAJKPLVEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=O)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Propoxybenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, as well as the correlations in two-dimensional (2D) NMR experiments, the precise connectivity of atoms within a molecule can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of 2-Chloro-4-propoxybenzaldehyde is predicted to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the propoxy group. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between 9.8 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.
The aromatic region will display signals for the three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the chloro, propoxy, and aldehyde groups. The proton ortho to the aldehyde group is expected to be the most downfield, followed by the other two aromatic protons.
The propoxy group will show three distinct sets of signals: a triplet for the terminal methyl group (CH₃), a sextet for the methylene (B1212753) group adjacent to the methyl group (CH₂), and a triplet for the methylene group attached to the oxygen atom (OCH₂). The OCH₂ protons will be the most downfield of the three due to the deshielding effect of the adjacent oxygen atom.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aldehydic-H | 9.8 - 10.5 | Singlet | - |
| Aromatic-H | 7.0 - 8.0 | Multiplet | ~2-8 |
| O-CH ₂-CH₂-CH₃ | 3.9 - 4.2 | Triplet | ~6-7 |
| O-CH₂-CH ₂-CH₃ | 1.7 - 2.0 | Sextet | ~7 |
| O-CH₂-CH₂-CH ₃ | 0.9 - 1.2 | Triplet | ~7 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum of this compound will provide information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of 185-195 ppm. The aromatic carbons will appear between 110 and 165 ppm, with their specific shifts influenced by the attached substituents. The carbon bearing the propoxy group (C-O) will be significantly downfield compared to the other aromatic carbons. The carbons of the propoxy group will resonate in the upfield region of the spectrum.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C =O | 185 - 195 |
| Aromatic-C -Cl | 130 - 140 |
| Aromatic-C -O | 155 - 165 |
| Aromatic-C -CHO | 130 - 140 |
| Aromatic-C H | 110 - 130 |
| O -CH₂-CH₂-CH₃ | 65 - 75 |
| O-C H₂-CH₂-CH₃ | 20 - 30 |
| O-CH₂-C H₂-CH₃ | 10 - 15 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR techniques are crucial for confirming the structural assignments made from one-dimensional spectra.
COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show correlations between protons that are coupled to each other. Specifically, it would confirm the coupling between the adjacent methylene protons of the propoxy group and the coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum establishes direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals of the propoxy and aromatic groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (two- and three-bond) correlations between protons and carbons. For this compound, key HMBC correlations would be observed between the aldehydic proton and the aromatic carbons, as well as between the OCH₂ protons of the propoxy group and the aromatic carbon to which the propoxy group is attached.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique molecular fingerprint.
Fourier Transform Infrared (FTIR) Spectroscopy Band Assignments
The FTIR spectrum of this compound is predicted to show characteristic absorption bands for the aldehyde, aromatic, and ether functional groups. The most prominent band will be the C=O stretching vibration of the aldehyde, which is expected to appear in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the propoxy group will be seen just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage will produce a strong band around 1250 cm⁻¹. The C-Cl stretching vibration will likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Predicted FTIR Band Assignments for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium to Strong |
| Aldehyde C-H Stretch | 2720 - 2820 | Weak |
| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-O-C Stretch (Ether) | 1200 - 1260 | Strong |
| C-Cl Stretch | 600 - 800 | Medium |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FTIR. While polar functional groups like C=O give strong signals in FTIR, non-polar and symmetric vibrations are often more intense in Raman spectra. For this compound, the aromatic ring vibrations, particularly the ring breathing modes, are expected to be strong in the Raman spectrum. The C-Cl stretch may also be more readily observed in the Raman spectrum compared to the FTIR spectrum. The symmetric C-H stretching vibrations of the propoxy group would also be prominent.
Predicted Raman Active Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong |
| C=O Stretch (Aldehyde) | 1680 - 1700 | Medium |
| Aromatic Ring Breathing | 980 - 1020 | Strong |
| C-Cl Stretch | 600 - 800 | Strong |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides valuable information about the electronic structure and photophysical properties of molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule. slideshare.net The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org In organic molecules like this compound, the most common transitions are from π bonding orbitals to π* antibonding orbitals (π → π) and from non-bonding orbitals (n) to π antibonding orbitals (n → π*). libretexts.orgyoutube.com
The presence of a conjugated system, where alternating single and multiple bonds create a delocalized system of π electrons, significantly influences the UV-Vis spectrum. utoronto.ca In this compound, the benzene ring, the carbonyl group (C=O), and the oxygen of the propoxy group are part of a conjugated system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of light at longer wavelengths (a bathochromic or red shift). utoronto.ca
Table 1: Expected Electronic Transitions in this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region |
| π → π | π (aromatic ring, C=O) → π (aromatic ring, C=O) | Longer wavelength (UV-A/Visible) |
| n → π | n (oxygen of C=O, oxygen of propoxy) → π (C=O) | Shorter wavelength (UV-B/UV-C) |
This table is generated based on general principles of UV-Vis spectroscopy applied to the structure of this compound.
Photoluminescence (PL) Spectroscopy for Emission Characteristics
Photoluminescence (PL) spectroscopy is used to study the light emitted by a substance after it has absorbed photons. This emission, known as fluorescence or phosphorescence, occurs as the excited electrons relax back to lower energy states.
While not all molecules that absorb UV-Vis light are highly emissive, the extended π-conjugated system in this compound and its derivatives suggests the potential for photoluminescence. The efficiency and wavelength of the emitted light are sensitive to the molecular structure and the local environment. Factors such as the rigidity of the molecule, the nature of the solvent, and the presence of quenching species can all impact the photoluminescence characteristics.
The emission spectrum is typically a mirror image of the absorption spectrum. The study of the emission properties of this compound derivatives is crucial for understanding their potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. libretexts.org
For this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M+ peak would be observed. miamioh.edu
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for benzaldehyde (B42025) derivatives include the loss of the formyl radical (-CHO), leading to a significant peak. libretexts.org For this compound, other expected fragmentations include the cleavage of the propoxy group. The loss of a propyl radical (CH₂CH₂CH₃) or propene (CH₂=CHCH₂) via a McLafferty-type rearrangement are plausible pathways.
Table 2: Predicted Fragmentation Ions for this compound
| Ion | m/z (for ³⁵Cl) | Description |
| [M]+ | 198 | Molecular Ion |
| [M+2]+ | 200 | Molecular Ion with ³⁷Cl |
| [M-29]+ | 169 | Loss of CHO radical |
| [M-43]+ | 155 | Loss of C₃H₇ radical |
| [M-42]+ | 156 | Loss of propene |
This table presents a prediction of the major fragmentation ions based on the structure of this compound and general fragmentation rules in mass spectrometry.
X-ray Diffraction Crystallography for Solid-State Structural Analysis
X-ray crystallography is a technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.
Analysis of Inter- and Intra-molecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Hydrogen Bonding: Weak intermolecular C-H···O hydrogen bonds are expected to be present, where the hydrogen atoms of the benzene ring or the propoxy group interact with the oxygen atom of the carbonyl group of an adjacent molecule. rsc.orgnih.gov
π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, where the electron-rich π systems are attracted to each other. rsc.orgnih.gov These interactions contribute to the stability of the crystal lattice.
Halogen Bonding: The chlorine atom can participate in halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site on a neighboring molecule.
The interplay of these various intermolecular forces dictates the formation of the supramolecular assembly in the crystal. rsc.orgnih.gov
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a cornerstone of chemical characterization, providing the empirical formula of a compound by determining the mass percentages of its constituent elements. For this compound (C₁₀H₁₁ClO₂), this technique would be employed to verify its stoichiometric composition.
Theoretical Composition
The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent atoms (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Chlorine: 35.45 g/mol , Oxygen: 16.00 g/mol ).
Table 1: Theoretical Elemental Composition of this compound
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | 12.01 | 10 | 120.10 | 60.46 |
| Hydrogen | 1.008 | 11 | 11.088 | 5.58 |
| Chlorine | 35.45 | 1 | 35.45 | 17.85 |
| Oxygen | 16.00 | 2 | 32.00 | 16.11 |
| Total | 198.64 | 100.00 |
Experimental Verification
Experimentally, the elemental composition would be determined using a CHN analyzer for carbon, hydrogen, and nitrogen. The oxygen content is typically determined by difference, while the chlorine content is ascertained through methods such as titration or ion chromatography after combustion of the sample. The experimentally determined percentages would be expected to be in close agreement with the theoretical values, confirming the purity and identity of the synthesized compound.
Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA)) for Thermal Stability and Transitions
Thermal analysis techniques are crucial for understanding the thermal stability and phase behavior of a compound. For this compound, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) would provide valuable insights.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram for this compound would reveal its decomposition temperature, which is the temperature at which the compound begins to lose mass due to thermal degradation. The data would indicate the onset of decomposition and the temperature at which the maximum rate of decomposition occurs. This information is critical for determining the upper-temperature limit for the handling and storage of the compound.
Differential Thermal Analysis (DTA)
DTA measures the temperature difference between a sample and an inert reference material as a function of temperature. A DTA curve can identify various thermal events such as melting, boiling, and decomposition. For this compound, the DTA curve would be expected to show an endothermic peak corresponding to its melting point. Further heating would likely reveal an exothermic event corresponding to its decomposition.
Table 2: Expected Thermal Analysis Data for this compound
| Analysis Type | Parameter | Expected Observation |
| TGA | Decomposition Temperature | The temperature at which significant mass loss begins. |
| DTA | Melting Point | An endothermic peak indicating the solid-to-liquid phase transition. |
| DTA | Decomposition | An exothermic peak indicating the breakdown of the molecule. |
The combined data from TGA and DTA would provide a comprehensive thermal profile of this compound, which is essential for its application in various chemical syntheses and material science. While specific experimental data for this compound is not currently available, the principles outlined above form the basis for its complete structural and thermal elucidation.
Reactivity and Derivatization Chemistry of 2 Chloro 4 Propoxybenzaldehyde
Condensation Reactions for Imine (Schiff Base) Formation
The carbonyl group of 2-Chloro-4-propoxybenzaldehyde is a key functional group that readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule.
Reactions with Primary Aromatic and Aliphatic Amines
The formation of Schiff bases from this compound and primary amines is a fundamental transformation. The reaction is typically carried out by refluxing equimolar amounts of the aldehyde and a primary amine in a suitable solvent, often with an acid or base catalyst. The general reaction mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the stable imine or azomethine group (-C=N-).
The versatility of this reaction allows for the synthesis of a wide array of Schiff bases by varying the primary amine component. Both aliphatic and aromatic primary amines can be used, leading to Schiff bases with diverse electronic and steric properties. For instance, reaction with a simple aliphatic amine like ethylamine (B1201723) would yield N-(2-chloro-4-propoxybenzylidene)ethanamine, while reaction with an aromatic amine such as aniline (B41778) would produce N-(2-chloro-4-propoxybenzylidene)aniline. The presence of the chloro and propoxy substituents on the benzene (B151609) ring of the aldehyde influences the reactivity of the carbonyl group and the properties of the resulting Schiff base.
Synthesis of Multifunctional Schiff Base Derivatives
The synthesis of multifunctional Schiff base derivatives from this compound involves the use of primary amines that contain additional functional groups. This approach allows for the incorporation of various functionalities into the final Schiff base molecule, which can impart specific chemical or biological activities. For example, reacting this compound with an amino acid would result in a Schiff base bearing a carboxylic acid group. Similarly, using an aminophenol would introduce a hydroxyl group into the structure.
These multifunctional Schiff bases are of significant interest in medicinal chemistry and materials science. The imine linkage, along with the other functional groups, can act as a coordination site for metal ions, leading to the formation of metal complexes with potential applications in catalysis or as therapeutic agents. The synthesis of these derivatives follows the same fundamental principles of Schiff base formation, often with protection-deprotection strategies for sensitive functional groups if necessary. A series of Schiff bases have been synthesized from 2,4-dichloro-5-fluorophenyl containing moieties, indicating the utility of halogenated benzaldehydes in generating such compounds. nih.gov
Mannich Reactions Involving Benzaldehyde-Derived Schiff Bases
Schiff bases derived from this compound can serve as substrates for the Mannich reaction, a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. In this context, the Schiff base acts as the active hydrogen compound. The reaction of a Schiff base with formaldehyde and an amine leads to the formation of a β-amino carbonyl compound, known as a Mannich base.
This reaction provides a powerful tool for the aminomethylation of the Schiff base structure, introducing a new aminoalkyl side chain. The specific product depends on the structure of the Schiff base and the amine used in the Mannich reaction. For example, a Schiff base derived from this compound and an aromatic amine could be reacted with formaldehyde and a secondary amine like piperidine (B6355638) to yield a complex Mannich base. Such reactions have been successfully performed on Schiff bases derived from other substituted benzaldehydes to create novel compounds. nih.govnih.govrsc.org
Conjugation with Macrocyclic Systems (e.g., Porphyrins)
The chemical reactivity of this compound extends to its conjugation with large, complex structures like macrocyclic systems, such as porphyrins. Porphyrins are a class of organic compounds characterized by a large aromatic ring structure. By functionalizing porphyrins with amino groups, they can be made to react with aldehydes like this compound to form porphyrin-Schiff base conjugates. researchgate.netpsu.edu
The synthesis of these conjugates typically involves the condensation of an amino-substituted porphyrin with the aldehyde in a suitable solvent, often under reflux conditions. For example, tetra(4-aminophenyl)porphyrin could be reacted with this compound to create a large, complex molecule where four benzaldehyde (B42025) units are attached to the porphyrin core through imine linkages. These porphyrin-Schiff base conjugates are investigated for their potential applications in areas such as photodynamic therapy, where the porphyrin acts as a photosensitizer. The substituents on the benzaldehyde ring can modulate the electronic properties and solubility of the entire conjugate molecule.
Carbon-Carbon Bond Forming Reactions
This compound is also a valuable reactant in carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for building more complex molecular skeletons.
Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis
The Claisen-Schmidt condensation is a classic base-catalyzed reaction used for the synthesis of chalcones, which are α,β-unsaturated ketones. This reaction involves the condensation of an aromatic aldehyde with a ketone or an enolizable aldehyde. This compound can serve as the aromatic aldehyde component in this reaction.
In a typical Claisen-Schmidt condensation, this compound would be reacted with a ketone, such as acetophenone (B1666503), in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. The base deprotonates the α-carbon of the ketone to form an enolate ion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to form the stable, conjugated system of the chalcone. The product of the reaction between this compound and acetophenone would be (E)-1-(phenyl)-3-(2-chloro-4-propoxyphenyl)prop-2-en-1-one. Chalcones are an important class of compounds with a wide range of biological activities and are often used as intermediates in the synthesis of other flavonoids and heterocyclic compounds. researchgate.netpsu.edu
Interactive Data Tables
Table 1: Examples of Schiff Bases from this compound
| Primary Amine | Resulting Schiff Base Name |
| Ethylamine | N-(2-chloro-4-propoxybenzylidene)ethanamine |
| Aniline | N-(2-chloro-4-propoxybenzylidene)aniline |
| 4-Aminophenol | 4-((2-chloro-4-propoxybenzylidene)amino)phenol |
| Glycine | 2-((2-chloro-4-propoxybenzylidene)amino)acetic acid |
Table 2: Example of Chalcone Synthesis via Claisen-Schmidt Condensation
| Aldehyde | Ketone | Product Name |
| This compound | Acetophenone | (E)-1-(phenyl)-3-(2-chloro-4-propoxyphenyl)prop-2-en-1-one |
| This compound | Cyclohexanone | (E)-2-(2-chloro-4-propoxybenzylidene)cyclohexan-1-one |
Knoevenagel Condensation and Related Olefination Reactions
The aldehyde functionality of this compound is a prime site for carbon-carbon bond formation through condensation and olefination reactions. The Knoevenagel condensation, a nucleophilic addition of an active methylene (B1212753) compound to an aldehyde followed by dehydration, is a prominent example. While specific literature on the Knoevenagel condensation of this compound is not extensively detailed, its reactivity is expected to be analogous to other substituted benzaldehydes.
In a typical Knoevenagel condensation, this compound would react with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine or triethylamine. The electron-withdrawing nature of the chloro substituent and the aldehyde group itself activates the carbonyl carbon towards nucleophilic attack, facilitating the reaction. The resulting product would be an α,β-unsaturated system, a versatile intermediate for further synthetic manipulations.
| Reactant | Reagent | Catalyst | Product Type |
| This compound | Malononitrile | Piperidine | 2-(2-Chloro-4-propoxybenzylidene)malononitrile |
| This compound | Ethyl cyanoacetate | Triethylamine | Ethyl 2-cyano-3-(2-chloro-4-propoxyphenyl)acrylate |
| This compound | Diethyl malonate | Sodium ethoxide | Diethyl 2-(2-chloro-4-propoxybenzylidene)malonate |
Other olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, would also be applicable to this compound, providing pathways to a variety of substituted alkenes.
Heterocyclic Compound Synthesis
The reactivity of this compound lends itself to the synthesis of a diverse array of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
While specific examples for the direct synthesis of pyridines and terpyridines from this compound are not prevalent in the surveyed literature, established synthetic routes suggest its potential as a precursor. For instance, the Kröhnke pyridine (B92270) synthesis, which involves the reaction of an α,β-unsaturated ketone (derivable from a Claisen-Schmidt condensation of this compound with a methyl ketone) with a pyridinium (B92312) salt and ammonium (B1175870) acetate, could be a viable pathway.
Similarly, the synthesis of terpyridines often involves the reaction of a chalcone-like intermediate with an N-pyridin-2-yl-formamidine or the reaction of two equivalents of a vinylogous amidine with a ketone. Chalcones can be readily prepared by the base-catalyzed condensation of this compound with an appropriate acetophenone.
The versatile reactivity of this compound allows for its incorporation into various other heterocyclic systems. For example, it can serve as a building block in the synthesis of:
Quinolines: Through reactions like the Friedländer annulation, where it would condense with a 2-aminoaryl ketone.
Pyrimidines: In Biginelli-type reactions, condensing with a β-dicarbonyl compound and urea (B33335) or thiourea (B124793).
Thiazoles: Via the Hantzsch thiazole (B1198619) synthesis, by reacting with a thiourea and an α-haloketone.
The specific substitution pattern of this compound would impart unique properties to the resulting heterocyclic products.
Oxidation and Reduction Chemistry of the Aldehyde Functionality
The aldehyde group of this compound can be readily oxidized or reduced to yield other important functional groups.
Oxidation: The aldehyde can be oxidized to the corresponding 2-chloro-4-propoxybenzoic acid. This transformation can be achieved using a variety of oxidizing agents, with common choices including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O) to avoid potential side reactions on the substituted benzene ring.
Reduction: The reduction of the aldehyde group to a primary alcohol, (2-chloro-4-propoxyphenyl)methanol, is a common and straightforward transformation. A patent for a monocyclic compound describes the reduction of this compound using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at 0 °C. google.com This mild reducing agent is highly selective for the aldehyde group, leaving the aromatic ring and the chloro and propoxy substituents intact. Other reducing agents like lithium aluminum hydride (LiAlH₄) could also be employed, although with greater reactivity.
| Reaction Type | Reagent | Product |
| Oxidation | Potassium permanganate (KMnO₄) | 2-Chloro-4-propoxybenzoic acid |
| Reduction | Sodium borohydride (NaBH₄) | (2-Chloro-4-propoxyphenyl)methanol |
Nucleophilic and Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of this compound is substituted with an ortho-directing chloro group and a para-directing propoxy group, both of which are activating, and a meta-directing aldehyde group, which is deactivating. The interplay of these groups governs the regioselectivity of further substitution reactions.
Electrophilic Aromatic Substitution: The propoxy group is a strongly activating, ortho,para-directing group, while the chloro group is a deactivating but also ortho,para-directing group. The aldehyde group is a deactivating, meta-directing group. The positions ortho and para to the strongly activating propoxy group are the most likely sites for electrophilic attack. The position ortho to the propoxy group is also meta to the aldehyde, making it a likely candidate for substitution. Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Further halogenation (e.g., with Br₂ and a Lewis acid catalyst) would likely occur at the positions activated by the propoxy group.
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing chloro and aldehyde groups can activate the benzene ring towards nucleophilic aromatic substitution, particularly at the carbon atom bearing the chloro group. Strong nucleophiles, under forcing conditions, could potentially displace the chloride. However, such reactions are generally less facile than electrophilic substitutions on this ring system.
Computational and Theoretical Investigations of 2 Chloro 4 Propoxybenzaldehyde and Its Chemical Behavior
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloro-4-propoxybenzaldehyde, these calculations reveal how the interplay of the chloro, propoxy, and aldehyde groups on the benzene (B151609) ring dictates its chemical character.
Density Functional Theory (DFT) Studies for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is employed to predict various molecular properties of this compound, including its optimized geometry, vibrational frequencies, and electronic properties. DFT calculations on substituted benzaldehydes have shown that the nature and position of substituents significantly influence the electronic and structural characteristics of the molecule researchgate.netrsc.org. For instance, the presence of an electron-withdrawing chlorine atom and an electron-donating propoxy group at positions 2 and 4, respectively, creates a unique electronic environment around the benzene ring.
Theoretical studies on similar molecules, such as other halogenated benzaldehydes, have been performed using DFT to understand their structure and properties mdpi.com. While specific data for this compound is not widely published, analysis of related compounds provides a strong indication of its expected molecular properties. For example, a DFT study on various substituted benzaldehydes could provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure researchgate.net.
Table 1: Representative DFT Calculated Properties for Substituted Benzaldehydes
| Property | Representative Value (for a substituted benzaldehyde) | Significance for this compound |
|---|---|---|
| Total Energy | Varies based on substituents | A lower total energy indicates a more stable molecular structure. |
| Dipole Moment | ~2-5 Debye | Indicates the overall polarity of the molecule, influenced by the chloro and propoxy groups. |
| C=O Bond Length | ~1.21 Å | The length of the carbonyl bond can be affected by the electronic effects of the substituents. |
| C-Cl Bond Length | ~1.74 Å | Reflects the strength of the carbon-chlorine bond. |
| C-O (propoxy) Bond Length | ~1.36 Å | Indicates the strength of the ether linkage. |
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Characterization
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity uwosh.edu.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the propoxy group, while the LUMO is likely centered on the electron-deficient aldehyde group and the carbon atom attached to the chlorine. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations on similar aromatic aldehydes provide a basis for estimating these values uwosh.edunih.gov.
Table 2: Representative FMO Analysis Data for Substituted Benzaldehydes
| Parameter | Representative Value (eV) | Implication for this compound |
|---|---|---|
| HOMO Energy | ~ -6.5 to -7.5 | A higher HOMO energy suggests a better electron donor. |
| LUMO Energy | ~ -1.5 to -2.5 | A lower LUMO energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks researchgate.netrsc.org. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.
In this compound, the MEP surface would show a significant negative potential around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The hydrogen atom of the aldehyde group and the regions around the chlorine atom would exhibit a positive potential, indicating susceptibility to nucleophilic attack nih.gov. Studies on other substituted benzaldehydes confirm this general pattern of reactivity based on MEP analysis researchgate.netnih.govresearchgate.net.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps in understanding charge transfer, hyperconjugative interactions, and the nature of chemical bonds q-chem.com. For this compound, NBO analysis can elucidate the delocalization of electron density between the lone pairs of the oxygen and chlorine atoms and the antibonding orbitals of the benzene ring and the carbonyl group.
Table 3: Representative NBO Analysis Findings for Substituted Benzaldehydes
| Interaction | Stabilization Energy (E(2)) (kcal/mol) | Significance for this compound |
|---|---|---|
| LP(O) -> π*(C-C) | High | Indicates strong electron donation from the propoxy group to the ring, enhancing its reactivity towards electrophiles. |
| π(C-C) -> π*(C=O) | Moderate | Shows delocalization of π-electrons from the ring to the carbonyl group. |
| LP(Cl) -> σ*(C-C) | Low to Moderate | Reflects the hyperconjugative interaction of the chlorine atom with the ring. |
Prediction of Non-Linear Optical (NLO) Properties
Molecules with significant charge separation and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics nih.govnih.gov. The presence of both an electron-donating group (propoxy) and an electron-withdrawing group (chloro and aldehyde) on the benzene ring of this compound suggests that it may possess NLO properties.
Computational methods, particularly DFT, can be used to calculate the first-order hyperpolarizability (β), a key indicator of a molecule's NLO response. A higher value of β indicates a stronger NLO response. Studies on similar donor-acceptor substituted aromatic systems have shown that the nature and relative positions of the substituents are critical in determining the magnitude of the NLO properties nih.govresearchgate.net.
Table 4: Representative Predicted NLO Properties for Donor-Acceptor Substituted Benzenes
| Parameter | Representative Calculated Value | Implication for this compound |
|---|---|---|
| First-order Hyperpolarizability (β) | Varies significantly with substituents | A larger value suggests potential for use in NLO materials. |
| Dipole Moment (μ) | High | A large ground-state dipole moment is often correlated with significant NLO activity. |
Molecular Dynamics Simulations for Conformational Analysis and Stability
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations can be employed to explore its conformational landscape, particularly the rotation of the propoxy group and the aldehyde group relative to the benzene ring nih.gov.
These simulations can reveal the most stable conformations and the energy barriers between them, providing a more complete understanding of the molecule's flexibility and how it might interact with other molecules in different environments. Conformational analysis of substituted benzaldehydes has shown that the orientation of the substituents can have a significant impact on their physical and chemical properties nih.govnih.gov.
In Silico Prediction of Reactivity and Mechanistic Pathways
Computational chemistry provides powerful tools for predicting the reactivity of a molecule like this compound without the need for physical experimentation. These in silico methods are centered on quantum mechanical calculations that reveal the electronic structure and energy landscape of the compound, offering insights into its chemical behavior and the pathways it might follow during a reaction.
Key to these predictions is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO's energy relates to the ability to accept electrons, showing its electrophilic character. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) surfaces are another vital computational tool. An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the aldehyde and propoxy groups, identifying them as likely sites for electrophilic attack. Positive potential would be expected around the aldehyde proton and the aromatic ring hydrogens.
These computational models can be extended to simulate entire reaction mechanisms. By calculating the transition state energies and reaction energy profiles, researchers can predict the most probable mechanistic pathways for reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution. This allows for a theoretical exploration of reaction outcomes and the rational design of synthetic routes. Computational studies on similar heterocyclic compounds have successfully employed these techniques to understand structural and electronic properties, which are foundational for predicting reactivity researchgate.net.
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how a molecule's chemical structure correlates with its biological activity or physical properties. Computational modeling has become an indispensable part of SAR, allowing for the rapid, cost-effective evaluation of compound libraries. nih.gov
For a compound like this compound, computational SAR would involve analyzing it within a series of structurally similar molecules to identify key chemical features responsible for a desired effect. A primary method used is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov In a 3D-QSAR study, molecules are spatially aligned, and their steric and electrostatic fields are calculated and correlated with their measured biological activity. frontiersin.org
Two common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). frontiersin.org
CoMFA calculates the steric (shape) and electrostatic (charge distribution) fields around the aligned molecules and fits them to the activity data.
CoMSIA expands on this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed picture of the intermolecular interactions. frontiersin.org
The output of a QSAR model is a mathematical equation that can predict the activity of new, unsynthesized compounds. The statistical reliability of these models is assessed using parameters like the cross-validated correlation coefficient (Q²) and the conventional correlation coefficient (R²). frontiersin.org A high Q² value (typically > 0.5) indicates good predictive ability. frontiersin.org The results are often visualized as 3D contour maps, showing where modifications to the molecular structure—such as adding or removing bulky groups or changing electronic properties—are likely to increase or decrease activity. This approach is instrumental in guiding the synthesis of more potent and selective compounds. frontiersin.orgnih.gov
Table 1: Illustrative Parameters from a Hypothetical 3D-QSAR Model
| Parameter | Value | Description |
| Q² | 0.85 | Cross-validated correlation coefficient, indicating high predictive power. |
| R² | 0.99 | Conventional correlation coefficient, indicating a strong fit of the model to the data. |
| ONC | 8 | Optimum Number of Components used in the model. |
| Steric Field Contribution | 55% | Percentage contribution of steric properties to the model's predictive power. |
| Electrostatic Field Contribution | 45% | Percentage contribution of electrostatic properties to the model's predictive power. |
Spectroscopic Property Prediction using Computational Methods (e.g., NMR, IR, UV-Vis)
Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules like this compound. researchgate.netnih.gov These predictions are invaluable for confirming molecular structure, interpreting experimental data, and understanding the electronic transitions within the molecule.
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by first performing a geometry optimization of the molecule's ground state using a DFT method (e.g., B3LYP with a basis set like 6-311++G(d,p)). Following optimization, vibrational frequency calculations are performed. nih.gov These calculations yield the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an IR spectrum. researchgate.net The predicted frequencies are often systematically scaled to correct for approximations in the computational method and to achieve better agreement with experimental data. nih.gov For this compound, this would allow for the precise assignment of vibrations such as the C=O stretch of the aldehyde, C-O stretches of the ether, C-Cl stretch, and various C-H and aromatic ring vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov This calculation is performed on the DFT-optimized geometry. The GIAO method calculates the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, commonly Tetramethylsilane (TMS), to yield the chemical shifts (δ) in parts per million (ppm). nih.gov These predicted spectra can help resolve ambiguities in complex experimental spectra and confirm the connectivity and chemical environment of atoms within the molecule.
UV-Visible (UV-Vis) Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band. TD-DFT calculations can be performed for the molecule in a vacuum (gas phase) or by incorporating a solvent model to simulate solution-phase spectra more accurately. researchgate.net
Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related Structure (Note: Experimental data shown is for the structurally similar 4-propoxybenzaldehyde (B1265824) for illustrative purposes)
| Spectrum | Predicted Feature (Computational) | Corresponding Experimental Feature nist.govchemicalbook.com |
| IR | Aldehyde C=O stretch: ~1715 cm⁻¹ | Aldehyde C=O stretch: ~1680-1700 cm⁻¹ |
| ¹H NMR | Aldehyde H: ~9.8 ppm | Aldehyde H: ~9.87 ppm |
| Aromatic H (ortho to CHO): ~7.8 ppm | Aromatic H (ortho to CHO): ~7.83 ppm | |
| Aromatic H (ortho to OCH₂): ~7.0 ppm | Aromatic H (ortho to OCH₂): ~6.98 ppm | |
| O-CH₂ -CH₂-CH₃: ~4.0 ppm | O-CH₂ -CH₂-CH₃: ~4.01 ppm | |
| UV-Vis | π → π* transition: ~285 nm | π → π* transition: ~284 nm |
Advanced Research Applications in Chemical Biology and Materials Science Excluding Clinical Human Data, Safety, Dosage, and Basic Properties
Applications in Sensor Technology and Analytical Chemistry
Development of Electrochemical Sensors, including Electrochemical DNA (E-DNA) Sensor Components
There is no available research data to suggest that 2-Chloro-4-propoxybenzaldehyde has been investigated as a component in the development of electrochemical sensors, including for applications such as electrochemical DNA (E-DNA) sensors.
Exploration in Functional Materials Chemistry
While substituted benzaldehydes are frequently employed as precursors in the synthesis of functional materials, there is a lack of specific research detailing the integration of this compound into such systems.
Integration into Luminescent Materials and Devices
No studies have been found that describe the incorporation of this compound into luminescent materials or its application in the development of luminescent devices.
Role as Scaffolds in Supramolecular Architectures, e.g., Terpyridines for Metal Coordination
Although benzaldehyde (B42025) derivatives are known to be key building blocks in the synthesis of terpyridines for supramolecular chemistry, there is no specific mention in the surveyed literature of this compound being used as a scaffold for creating terpyridine-based supramolecular architectures for metal coordination.
Mechanistic Investigations of Enzyme Inhibition (In Vitro Studies)
Following a thorough review of available scientific databases, no in vitro studies on the mechanistic investigation of enzyme inhibition by this compound have been found. The potential of this compound as an enzyme inhibitor remains unexplored in the public research domain.
Tyrosinase Inhibition Kinetics and Mechanism
While direct kinetic studies on this compound are not extensively detailed in the available literature, the inhibitory behavior of structurally related benzaldehydes against tyrosinase, a key enzyme in melanin (B1238610) synthesis, provides significant insights. Tyrosinase inhibitors are of great interest for applications in cosmetics, medicine, and the food industry.
Research on 4-substituted benzaldehydes demonstrates that the nature and position of the substituent group are critical for inhibitory activity. For instance, 4-chlorobenzaldehyde (B46862) has been shown to inhibit the diphenolase activity of mushroom tyrosinase with a 50% inhibitory concentration (IC50) of 175 μM. researchgate.net Kinetic analysis indicates that many 4-halogenated benzaldehydes act as partial noncompetitive inhibitors. researchgate.net However, studies also suggest that 4-alkoxybenzaldehydes with bulky substituents can act as full inhibitors. researchgate.net This suggests that the propoxy group in this compound could contribute to a strong interaction with the enzyme's active site.
The mechanism of inhibition by benzaldehyde derivatives often involves interaction with the copper ions within the tyrosinase active site. researchgate.net Depending on the substitution pattern, these compounds can act as competitive, uncompetitive, or mixed-type inhibitors. nih.govnih.gov Competitive inhibitors, for example, often bind to the enzyme's active site, preventing the substrate from binding. nih.gov Given that 2,4-dihydroxybenzaldehyde (B120756) is a potent competitive inhibitor, it is plausible that the substitution pattern of this compound allows for complex interactions within the enzyme's catalytic center. researchgate.net
Table 1: Tyrosinase Inhibition by Substituted Benzaldehydes
| Compound | IC50 (μM) | Inhibition Type | Source |
|---|---|---|---|
| 4-Chlorobenzaldehyde | 175 | Partial Noncompetitive | researchgate.net |
| 4-Bromobenzaldehyde | 114 | Partial Noncompetitive | researchgate.net |
| 4-Fluorobenzaldehyde | 387 | Partial Noncompetitive | researchgate.net |
| 4-Cyanobenzaldehyde | 822 | Mixed | researchgate.net |
| 4-Nitrobenzaldehyde | 1846 | Noncompetitive | researchgate.net |
Lipoxygenase (LOX) Enzyme Inhibition Profiles
Lipoxygenases (LOXs) are crucial enzymes in the biosynthesis of leukotrienes, which are mediators of inflammation. nih.govrsc.org Consequently, LOX inhibitors are being actively researched as potential anti-inflammatory agents. nih.gov While specific data on this compound is limited, studies on related compounds highlight the potential for this class of molecules.
The inhibitory activity is highly dependent on the molecular structure. For example, benzoic acid has been identified as a LOX inhibitor. dergipark.org.tr Furthermore, structure-activity relationship (SAR) studies on other aromatic compounds have shown that halogen substitutions can significantly influence potency. In a series of 7-substituted coumarin (B35378) derivatives, a compound featuring a chlorine atom at the C6-position of a benzothiazole (B30560) ring demonstrated an IC50 value of 2.8 μM against LOX. nih.gov Similarly, in a series of 3,5-dinitrobenzoate (B1224709) analogues, substitution with a 2,3-dichlorophenyl group was found to decrease the activity, indicating the critical role of the position and nature of the halogen. nih.gov These findings suggest that the chloro-substitution on the benzaldehyde ring of this compound is likely to be a key determinant of its potential LOX inhibitory activity.
Kinase Inhibition (e.g., ROCK1/ROCK2) by Related Structural Analogs
Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) are key regulators of cellular processes and are therapeutic targets for a range of diseases. nih.gov Research into ROCK inhibitors has explored a variety of chemical scaffolds, including those structurally related to substituted benzaldehydes.
In the development of dual ROCK1 and ROCK2 inhibitors, medicinal chemistry efforts have focused on optimizing hit compounds through structural modifications. One such effort involved the substitution of a pyridine (B92270) hinge-binding motif, where a 2-chloro substitution was among those investigated to improve the compound's profile. osti.govnih.govosti.gov This highlights that a chlorine atom in a specific position on an aromatic ring is a recognized strategy in the design of potent kinase inhibitors. Structure-based drug design and the generation of co-crystal structures have been instrumental in guiding these modifications to enhance potency and selectivity against other kinases like PKA. nih.govosti.govnih.govosti.gov The insights from these studies on related heterocyclic and aromatic structures suggest that chloro-substituted aromatic compounds, by extension, have established potential in the field of kinase inhibition.
In Vitro Antimicrobial Activity Studies
The antimicrobial properties of this compound and its analogs have been evaluated against a range of pathogenic microorganisms, demonstrating its potential for development into new antimicrobial agents.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
Substituted benzaldehydes and related compounds have demonstrated notable in vitro antibacterial activity. Benzaldehyde itself can modulate the efficacy of conventional antibiotics like ciprofloxacin (B1669076) and norfloxacin. nih.gov
The presence of a chloro-substituent appears to be beneficial for antibacterial action. Salicylanilide benzoates containing chloro-substitutions have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.98 μmol/L. nih.gov Furthermore, synthetic chalcones derived from p-chloro benzaldehyde are also active against S. aureus. questjournals.org
More complex derivatives synthesized using chloro-aromatic precursors also show potent and broad-spectrum activity. A study on N-substituted 6-chloro-1H-benzimidazole derivatives, synthesized from precursors including 4-chloro-o-phenylenediamine, reported strong efficacy against both Gram-positive (Streptococcus faecalis, MRSA) and Gram-negative (Escherichia coli) bacteria. rsc.org
Table 2: Antibacterial Activity of a Related Chloro-Benzimidazole Derivative (Compound 4k)
| Bacterial Strain | MIC (μg/mL) | Source |
|---|---|---|
| Escherichia coli | 16 | rsc.org |
| Streptococcus faecalis | 8 | rsc.org |
| MSSA | 8 | rsc.org |
| MRSA | 16 | rsc.org |
MSSA: Methicillin-susceptible Staphylococcus aureus MRSA: Methicillin-resistant Staphylococcus aureus
Antifungal Activity Against Yeast and Fungal Species
The antifungal potential of this chemical family is also significant. Studies have shown that certain benzaldehydes possess potent activity against fungal species such as Aspergillus fumigatus, A. flavus, and Penicillium expansum. nih.gov The mechanism of action is believed to involve the disruption of the fungal antioxidation system. nih.gov
As with antibacterial activity, chloro-substitution often enhances antifungal efficacy. The synthesis of benzylidene thiazolidinediones using chlorobenzyl precursors resulted in compounds active against Candida albicans and Neurospora crassa. nih.gov Similarly, novel benzamide (B126) derivatives featuring a chloro-substituted benzene (B151609) ring showed remarkably improved activity against phytopathogenic fungi. researchgate.net In a series of N-substituted 6-chloro-1H-benzimidazole derivatives, a specific compound exhibited potent activity against both Candida albicans and Aspergillus niger, with MIC values of 8 μg/mL and 16 μg/mL, respectively. rsc.org
Table 3: Antifungal Activity of a Related Chloro-Benzimidazole Derivative (Compound 4k)
| Fungal Species | MIC (μg/mL) | Source |
|---|---|---|
| Candida albicans | 8 | rsc.org |
| Aspergillus niger | 16 | rsc.org |
Photodynamic Inactivation (PDI) Mechanisms Against Microorganisms
Photodynamic inactivation (PDI) is an antimicrobial strategy that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can kill microorganisms. mdpi.com The fundamental principle involves the excitation of a photosensitizer by light, leading to energy transfer to molecular oxygen, producing highly reactive species like singlet oxygen. mdpi.com
Aldehydes, particularly aromatic aldehydes, have been investigated for their photochemical properties and potential as photoinitiators. beilstein-journals.org Upon photoexcitation, benzaldehyde can dissociate and form radicals. beilstein-journals.org While substituted benzaldehydes have been explored in this context, their efficiency can vary. beilstein-journals.org For PDI to be effective, the photosensitizer must efficiently generate ROS upon illumination. Although specific studies detailing the use of this compound in PDI are not prominent, the known photoreactivity of the benzaldehyde scaffold suggests a potential, yet unconfirmed, role in light-activated applications. beilstein-journals.org The development of novel photosensitizers, such as those based on complex organic frameworks, indicates a continuing interest in new structures for PDI applications. mdpi.com
In Vitro Cellular Activity Research (Non-Clinical)
The versatile structure of chalcones, which are precursors to flavonoids and isoflavonoids, allows for a multitude of chemical modifications, leading to a broad spectrum of biological effects. nih.govnih.gov
Chalcone (B49325) derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines, including the lung adenocarcinoma cell line A549 and the breast adenocarcinoma cell line MCF-7. nih.gov The antiproliferative activity of these compounds is often evaluated using the MTT assay, which measures cell viability. nih.gov The half-maximal inhibitory concentration (IC₅₀), a key indicator of a compound's potency, has been determined for numerous chalcone derivatives.
For instance, a series of chalcone analogues have been synthesized and tested for their anticancer potential. nih.gov The cytotoxic activity of these synthetic chalcones against A549 and MCF-7 cell lines reveals that their efficacy is highly dependent on their specific chemical structure. nih.gov Some derivatives show high cytotoxicity with IC₅₀ concentrations below 20 µg/mL. nih.gov
Similarly, novel bis-chalcone derivatives containing a thiophene (B33073) moiety have been synthesized and evaluated for their anticancer activity. nih.gov In these studies, breast cancer cells (MCF-7) were found to be particularly sensitive to these compounds. nih.gov The IC₅₀ values for some of these derivatives against MCF-7 cells were as low as 4.05 ± 0.96 μM. nih.gov
Furthermore, indole-chalcone derivatives have also been reported to exhibit potent antiproliferation activity in a panel of cancer cells including A549 and MCF-7, with IC₅₀ values in the nanomolar to micromolar range. nih.gov
Table 1: In Vitro Anticancer Activity of Representative Chalcone Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Chalcone Derivative 5a | A549 | 41.99 ± 7.64 | nih.gov |
| Chalcone Derivative 5a | MCF-7 | 7.87 ± 2.54 | nih.gov |
| Chalcone Derivative 5b | MCF-7 | 4.05 ± 0.96 | nih.gov |
| Chalcone-Tetrazole Hybrid 32 | MCF-7 | 0.6–3.7 µg/mL | nih.gov |
| Triazoloquinoxaline-Chalcone Derivative 56 | MCF-7 | 1.65–34.28 | nih.gov |
| Artemisinin-Chalcone Hybrid 20 | MCF-7 | 1.02–53.7 | nih.gov |
| Fluoroquinolone Derivative 47 | A549 | Not specified | researchgate.net |
| Fluoroquinolone Derivative 39-48 | MCF-7 | Stronger than A549 | researchgate.net |
Investigation of Anti-inflammatory Mechanisms (In Vitro Models)
Chalcone derivatives are recognized for their potential anti-inflammatory properties. researchgate.net In vitro models are crucial for elucidating the mechanisms underlying this activity. A common method involves using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells to screen for inhibitory effects on the production of inflammatory mediators like nitric oxide (NO). rsc.org
Research has shown that certain chalcone analogues can significantly inhibit NO production in a dose-dependent manner. rsc.org Further investigations into the molecular mechanisms reveal that these compounds can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway, through the regulation of signaling pathways like NF-κB and JNK. rsc.org
Other in vitro anti-inflammatory assays for chalcones include the inhibition of degranulation and 5-lipoxygenase in human neutrophils. nih.gov Some chalcones have also been shown to inhibit COX-2 activity directly. nih.gov The carrageenan-induced rat paw edema model is another common in vivo method that is often correlated with in vitro findings. nih.gov
Antidiabetic Activity Studies (In Vitro Models)
The potential antidiabetic activity of chalcone derivatives is an emerging area of research. dovepress.com In vitro studies are instrumental in identifying the molecular targets for these compounds. Key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, are common targets for screening potential antidiabetic agents. researchgate.netfrontiersin.org The inhibition of these enzymes can help to control postprandial hyperglycemia. idhealthscience.com
Several natural and synthetic chalcones have been reported to exhibit inhibitory activity against α-glucosidase and α-amylase. frontiersin.org For example, butein, a chalcone, has been shown to be a potent inhibitor of α-glucosidase and a moderate inhibitor of α-amylase. frontiersin.org The structure-activity relationship studies indicate that the presence of hydroxyl, prenyl, and geranyl groups on the chalcone skeleton can enhance their antidiabetic activity. researchgate.net Other therapeutic targets for chalcones in the context of diabetes include protein tyrosine phosphatase 1B (PTP1B) and peroxisome proliferator-activated receptor-gamma (PPAR-γ). researchgate.net
Antioxidant Activity Assessments (In Vitro Assays)
Chalcone derivatives are known to possess antioxidant properties, which are evaluated using various in vitro assays. ijcea.orgrasayanjournal.co.in These assays typically measure the ability of a compound to scavenge free radicals.
The most common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. ijcea.orgjcsp.org.pknih.govresearchgate.net In the DPPH assay, the antioxidant reduces the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. ijcea.org Similarly, the ABTS assay measures the reduction of the ABTS radical cation. ijcea.org
The antioxidant capacity of chalcones is often compared to standard antioxidants like ascorbic acid (Vitamin C). rasayanjournal.co.in The results of these assays indicate that many chalcone derivatives have significant free radical scavenging potential. rasayanjournal.co.injcsp.org.pk
Q & A
Q. What synthetic routes are recommended for preparing 2-Chloro-4-propoxybenzaldehyde, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves selective propoxylation and chlorination of benzaldehyde derivatives. A common approach is the Williamson ether synthesis, where 4-hydroxybenzaldehyde is reacted with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by chlorination at the ortho position using reagents like SOCl₂ or PCl₃. Optimization includes:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalyst choice : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.
- Temperature control : Excessive heat during chlorination may lead to over-halogenation; monitoring via TLC or HPLC is advised .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the propoxy chain (δ ~1.0–1.5 ppm for CH₃, δ ~3.4–3.8 ppm for OCH₂) and aldehyde proton (δ ~9.8–10.2 ppm). Chlorine substituents induce deshielding in adjacent aromatic protons .
- FT-IR : Key peaks include C=O stretch (~1680–1700 cm⁻¹), C-O-C (asymmetric stretch ~1250 cm⁻¹), and C-Cl (~550–600 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 184 (C₁₀H₁₁ClO₂⁺) and fragmentation patterns (e.g., loss of –CHO or –OCH₂CH₂CH₃) .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer: DFT calculations (e.g., B3LYP/6-31G(d)) model:
- Electron density distribution : Identify electrophilic sites (e.g., aldehyde carbon) and nucleophilic regions (e.g., oxygen in propoxy group) .
- Frontier molecular orbitals (HOMO/LUMO) : Predict charge-transfer interactions. For example, the LUMO of the aldehyde group may interact with nucleophilic reagents .
- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate reaction kinetics in solvents like DMSO or ethanol .
Q. How can researchers resolve contradictions in reported vibrational frequencies or reaction yields for this compound?
Methodological Answer:
- Reproduce conditions : Ensure identical solvent purity, temperature, and instrument calibration. For vibrational data, compare scaling factors (e.g., 0.961 for B3LYP/6-31G(d)) to harmonize experimental and computational results .
- Statistical validation : Use ANOVA to assess variability in reaction yields across studies. Outliers may stem from unaccounted side reactions (e.g., aldol condensation of the aldehyde group) .
- Cross-technique validation : Correlate IR data with Raman spectroscopy to confirm peak assignments .
Q. What strategies mitigate degradation of this compound during storage or experimental use?
Methodological Answer:
- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group .
- In situ stabilization : Add radical scavengers (e.g., BHT) during reactions involving light or heat.
- Analytical safeguards : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) before critical experiments .
Q. How does the propoxy substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer: The propoxy group (–OCH₂CH₂CH₃) acts as an electron-donating group via resonance, activating the aromatic ring for NAS at positions ortho/para to itself. However, steric hindrance from the propoxy chain may reduce accessibility at the ortho position. Computational modeling (e.g., Hammett σ⁺ values) quantifies substituent effects on reaction rates .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Low melting point (~50–60°C) : Use slow cooling in high-boiling solvents (e.g., ethyl acetate) or seed crystals to induce nucleation .
- Polymorphism : Screen solvents (e.g., ethanol vs. hexane) to isolate stable crystalline forms. Single-crystal X-ray diffraction confirms lattice packing and hydrogen-bonding motifs (e.g., aldehyde⋯O interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
